4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione
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Overview
Description
4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various receptors in the central nervous system .
Mode of Action
Quinazoline derivatives are known to interact with various receptors, including n-methyl-d-aspartate (nmda), opioid, muscarinic, and different voltage-gated receptors . This interaction can lead to various physiological changes, depending on the specific receptor involved.
Biochemical Pathways
Quinazoline derivatives have been associated with a broad range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Ketamine, a related compound, has low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
Quinazoline derivatives have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-chlorobenzylamine with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazoline-2-thione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloromethcathinone: A cathinone derivative with stimulant properties.
3-chloromethcathinone: Another cathinone derivative with similar stimulant effects.
Uniqueness
4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione is unique due to its quinazoline core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-7-3-1-5-10(12)9-17-14-11-6-2-4-8-13(11)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCQOQPPWJYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=S)NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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